molecular formula C16H24N6O3 B10980442 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one

3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one

Cat. No.: B10980442
M. Wt: 348.40 g/mol
InChI Key: JLPSDJIYYCSTTQ-UHFFFAOYSA-N
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Description

3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyridazinyl moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting a suitable pyridazine derivative with a triazole precursor under appropriate conditions. This step typically involves cyclization reactions facilitated by catalysts or specific reaction conditions.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced through nucleophilic substitution reactions. This involves reacting the triazolopyridazine intermediate with a methoxypropylamine derivative.

    Attachment of the Morpholinyl Group: The final step involves the attachment of the morpholinyl group to the propanone moiety. This can be achieved through amide bond formation reactions using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the pharmacological properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving triazolopyridazine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core may interact with active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the compound may affect signaling pathways by binding to receptors and altering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-4-yl)propan-1-one
  • 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(pyrrolidin-4-yl)propan-1-one

Uniqueness

The uniqueness of 3-{6-[(3-Methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one lies in the presence of the morpholinyl group, which may confer distinct pharmacological properties compared to similar compounds with different substituents. The specific combination of functional groups in this compound may result in unique interactions with biological targets, leading to potentially novel therapeutic effects.

Properties

Molecular Formula

C16H24N6O3

Molecular Weight

348.40 g/mol

IUPAC Name

3-[6-(3-methoxypropylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-morpholin-4-ylpropan-1-one

InChI

InChI=1S/C16H24N6O3/c1-24-10-2-7-17-13-3-4-14-18-19-15(22(14)20-13)5-6-16(23)21-8-11-25-12-9-21/h3-4H,2,5-12H2,1H3,(H,17,20)

InChI Key

JLPSDJIYYCSTTQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NN2C(=NN=C2CCC(=O)N3CCOCC3)C=C1

Origin of Product

United States

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